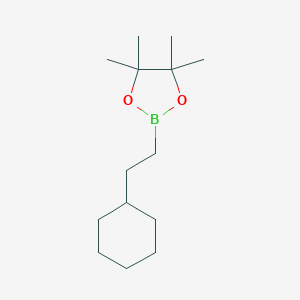

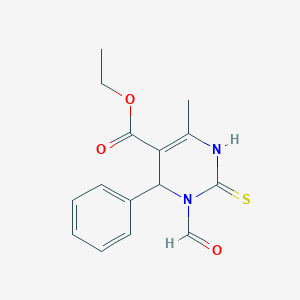

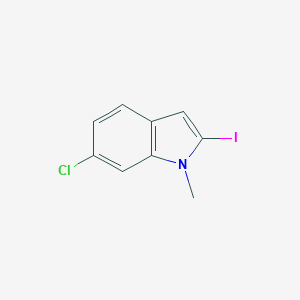

![molecular formula C8H16N2 B174135 (R)-Octahydro-1H-pyrido[1,2-a]pyrazine CAS No. 179605-64-2](/img/structure/B174135.png)

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-Octahydro-1H-pyrido[1,2-a]pyrazine” is a derivative of pyrazine, which is a nitrogen-containing six-membered heterocyclic ring . Pyrazine derivatives have been identified as bioactive molecules with a wide range of biological activities .

Synthesis Analysis

Pyrazine derivatives can be synthesized by chemical methods or by certain microorganisms . Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been reported .Molecular Structure Analysis

The pyrazine heterocycle is composed of a six-membered aromatic structure bearing two nitrogen atoms, arranged in a 1,4-orientation embedded within a carbon framework .Chemical Reactions Analysis

Pyrazines can be synthesized via amination of 1,2-diketones and subsequent dimerization/condensation starting from oxidized chemical precursors .Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor. It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms .Scientific Research Applications

Organic Synthesis and Drug Development

- Application : Pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Therapeutic Applications and Biological Activities

- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .

- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .

- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Fluorescent Probes

- Application : Certain pyrazine derivatives can be used as fluorescent probes .

- Method : These compounds can be introduced into biological systems and their fluorescence can be measured to gain insights into the system .

- Results : The specific results obtained would depend on the particular system being studied .

Structural Units of Polymers

- Application : Pyrazine derivatives can be used as structural units in the synthesis of polymers .

- Method : The specific methods of application or experimental procedures would depend on the specific polymer being synthesized .

- Results : The outcomes obtained would also depend on the specific polymer being synthesized .

Medicinal Chemistry

- Application : Imidazo [1,2-a]pyrazine, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .

- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Bacterial Bioactive Extracts

- Application : Bacterial bioactive extracts, which can include pyrazine derivatives, have a wide range of therapeutic attributes and biological functions .

- Method : These natural products are typically extracted from bacteria and then tested for various biological activities .

- Results : These bacterial extracts have been found to have antibacterial, antifungal, antiviral, and antioxidant activities .

Imidazo [1,2-a]pyrazines in Drug Development

- Application : Imidazo [1,2-a]pyrazines, a derivative of pyrazine, acts as a versatile scaffold in organic synthesis and drug development .

- Method : The specific methods of application or experimental procedures vary widely depending on the specific synthesis or drug being developed .

- Results : The outcomes obtained also vary widely, but the general result is the creation of new compounds with potential therapeutic applications .

Biological Activities of Pyrazine-Modified Natural Product Derivatives

- Application : Pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities .

- Method : These derivatives are typically synthesized from natural products and then tested for various biological activities .

- Results : Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHPOXROAPYCGT-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCNCC2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCNC[C@H]2C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Octahydro-1H-pyrido[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

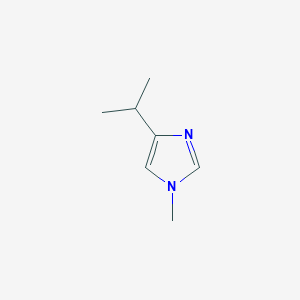

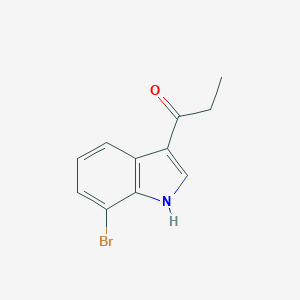

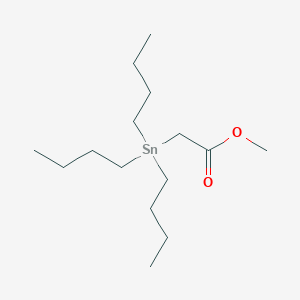

![N-Benzyl-6-methyl-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B174057.png)

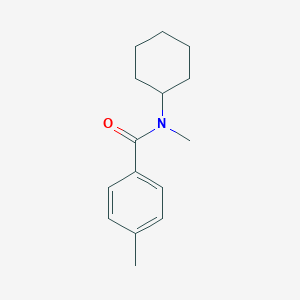

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)